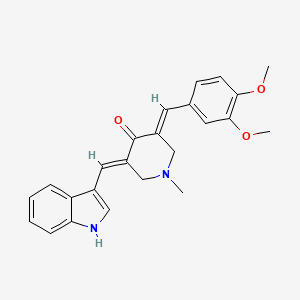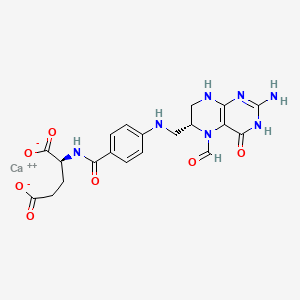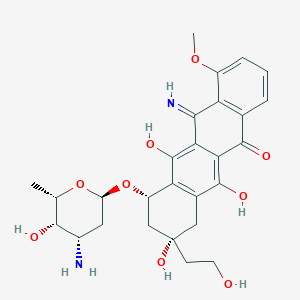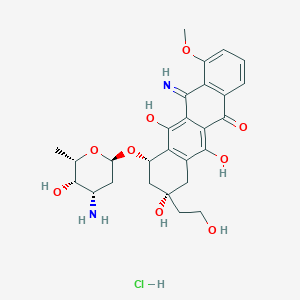
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
Overview
Description
CC-17368 is a bio-active chemical.
Scientific Research Applications
Synthesis and Derivative Development
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for these derivatives, crucial in pharmaceutical and chemical research. These compounds are synthesized starting from 3-sulfolene and involve epoxidation and nucleophile-based reactions (Tan et al., 2016).
N-Aminoimides Synthesis : Two novel N-aminoimides derived from 1H-isoindole-1,3(2H)dione have been synthesized, offering potential applications in molecular and crystallography studies (Struga et al., 2007).
C-Methylthalidomide Enantiomers : Enantiomers of configurationally stable C-methyl derivative of thalidomide, based on 1H-isoindole-1,3(2H)-dione, were synthesized, significant for chiral pharmaceutical research (Blaschke & Graute, 1987).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Certain derivatives of 1H-isoindole-1,3(2H)-dione show significant antimicrobial properties, making them candidates for drug development (Salvi et al., 2007).
Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have demonstrated cytotoxic effects on various cancer cells. The substituents attached to these compounds significantly influence their anticancer activities (Tan et al., 2020).
Chemical and Pharmaceutical Properties
Phthalimide Derivatives : New derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their cyclooxygenase inhibitory activity, showcasing potential in pharmaceutical research (Szkatuła et al., 2021).
Photoluminescent Properties : Amino-phthalimide derivatives of 1H-isoindole-1,3(2H)-dione exhibit high fluorescence, suggesting applications in materials science and bioimaging (Tan et al., 2014).
Serotonin Receptor and Phosphodiesterase 10A Inhibition : Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione show promise as potential antipsychotics, having affinity for serotonin receptors and inhibiting phosphodiesterase 10A (Czopek et al., 2020).
Structural and Molecular Studies
Vibrational Properties and X-ray Diffraction : Research has focused on the structural and conformational properties of 1H-Isoindole-1,3(2H)-dione derivatives, crucial for understanding their chemical behavior (Torrico-Vallejos et al., 2010).
Mesophase Characterization of Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been studied for their molecular structures and thermal behavior, indicating potential in material science and liquid crystal technology (Dubey et al., 2018).
properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWLCCKVBTYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy- | |
CAS RN |
1547162-41-3 | |
| Record name | CC-17368 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17368 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
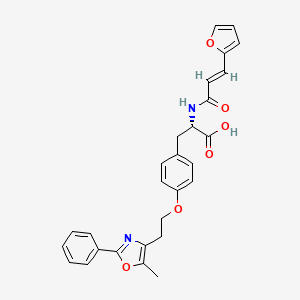
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
